molecular formula C14H11ClO3 B2511802 3-[(3-Chlorophenoxy)methyl]benzoic acid CAS No. 360778-44-5

3-[(3-Chlorophenoxy)methyl]benzoic acid

Cat. No. B2511802
CAS RN: 360778-44-5
M. Wt: 262.69
InChI Key: ONTJAMCYIQODDU-UHFFFAOYSA-N
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Description

“3-[(3-Chlorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has an average mass of 262.688 Da . It is a derivative of benzoic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-chloro methyl benzoic acid involves a one-step reaction. In the presence of Lewis acid catalysts such as zinc chloride and ferric chloride, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent . This synthetic method is simple, easy to control, highly safe, and results in a high yield of the finished product .


Molecular Structure Analysis

The InChI code for “3-[(3-Chlorophenoxy)methyl]benzoic acid” is 1S/C14H11ClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

It has a molecular weight of 262.69 . The compound is stored at room temperature .

Scientific Research Applications

Potential in Drug Development and Molecular Mechanisms

3-[(3-Chlorophenoxy)methyl]benzoic acid is a derivative of salicylic acid, which is recognized for its anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase (COX). Despite some salicylic acid derivatives inducing gastric toxicity, they are still in use due to their affordability and benefits in preventing platelet aggregation. A novel derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has emerged as a potential alternative compound to substitute ASA (acetylsalicylic acid). This compound has demonstrated promise in preliminary assessments for COX-2 specificity, toxicity profile, and activities related to analgesic, anti-inflammatory, and antiplatelet effects. The review focuses on the discovery, potential activity, benefits, and the possible molecular mechanisms of regulations of 3-CH2Cl in health and disease, positioning it as a potential alternative drug to ASA (Tjahjono et al., 2022).

Role in Gut Function and Feed Additives

Benzoic acid, a structural relative of 3-[(3-Chlorophenoxy)methyl]benzoic acid, serves as an antibacterial and antifungal preservative in foods and feeds. It has been observed to improve growth and health, attributed partially to its promotion of gut functions including digestion, absorption, and barrier functions. Studies involving piglets and porcine intestinal epithelial cells have suggested that appropriate levels of benzoic acid might enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration might harm gut health via redox status. The specific mechanisms by which certain intestinal physiological functions might be regulated remain not fully understood (Mao et al., 2019).

Environmental Impact and Toxicity Concerns

Studies have highlighted concerns regarding the environmental impact of chlorophenoxy compounds related to 3-[(3-Chlorophenoxy)methyl]benzoic acid. These compounds are predominantly used as herbicides and have been associated with non-Hodgkin lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. Despite the lack of direct evidence supporting a genotoxic mode of action, hypotheses for other carcinogenic modes exist. It's crucial to further investigate the interaction between genetic polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings (Stackelberg, 2013).

Safety and Hazards

The safety data sheet for a similar compound, m-Toluic acid, indicates that it causes skin irritation and serious eye damage . It also causes damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . When handling the compound, it is advised to wear protective gloves, eye protection, and face protection. Avoid breathing dust, and do not get the compound in your eyes, on your skin, or on your clothing .

properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTJAMCYIQODDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenoxy)methyl]benzoic acid

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